molecular formula C23H20N2S B12172374 N-[(2Z)-3-benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12172374
M. Wt: 356.5 g/mol
InChI Key: SHZZXAYLFFLORP-UHFFFAOYSA-N
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Description

N-[(2Z)-3-benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by its unique structure, which includes a benzyl group, a methylphenyl group, and an aniline moiety

Preparation Methods

The synthesis of N-[(2Z)-3-benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 4-methylbenzaldehyde with benzylamine to form an imine intermediate. This intermediate is then reacted with 2-aminothiophenol in the presence of a suitable catalyst to yield the desired thiazole derivative. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or acetonitrile, and the use of a catalyst like p-toluenesulfonic acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This optimization includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[(2Z)-3-benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield benzaldehyde derivatives, while reduction with sodium borohydride may produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Thiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound’s biological activities make it a candidate for drug development.

    Industry: In the materials science field, thiazole derivatives are used in the development of organic semiconductors, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to inhibit enzymes such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE).

    Monoamine Oxidases (MAOs): The compound inhibits MAOs by binding to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters. This inhibition leads to increased levels of

Properties

Molecular Formula

C23H20N2S

Molecular Weight

356.5 g/mol

IUPAC Name

3-benzyl-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C23H20N2S/c1-18-12-14-20(15-13-18)22-17-26-23(24-21-10-6-3-7-11-21)25(22)16-19-8-4-2-5-9-19/h2-15,17H,16H2,1H3

InChI Key

SHZZXAYLFFLORP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4

Origin of Product

United States

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